4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid
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Overview
Description
Fasobegron is a small molecule that acts as an agonist of the beta-3 adrenergic receptor. It has been studied for its potential therapeutic applications, particularly in the treatment of conditions like overactive bladder and other urinary disorders .
Preparation Methods
The synthesis of Fasobegron involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The industrial production of Fasobegron may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fasobegron undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Research has focused on its effects on cellular signaling pathways and receptor interactions.
Mechanism of Action
Fasobegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets involved include the beta-3 adrenergic receptors, which play a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Fasobegron is similar to other beta-3 adrenergic receptor agonists, such as Mirabegron. it is unique in its specific binding affinity and selectivity for the beta-3 adrenergic receptor . Other similar compounds include:
Mirabegron: Another beta-3 adrenergic receptor agonist used to treat overactive bladder.
Solabegron: A compound with similar therapeutic applications but different pharmacokinetic properties.
Fasobegron stands out due to its specific receptor interactions and potential for fewer side effects compared to other compounds in its class .
Properties
Molecular Formula |
C24H24ClNO4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C24H24ClNO4/c1-30-23-14-18(9-10-21(23)24(28)29)17-7-5-16(6-8-17)11-12-26-15-22(27)19-3-2-4-20(25)13-19/h2-10,13-14,22,26-27H,11-12,15H2,1H3,(H,28,29) |
InChI Key |
IBPCNRNTIRZRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O |
Origin of Product |
United States |
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